Methyl 2-cyano-2-(2-nitrophenyl)acetate
Overview
Description
Methyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of cyanoacetic acid and is characterized by the presence of both cyano and nitro functional groups attached to a phenyl ring
Mechanism of Action
Target of Action
Methyl 2-cyano-2-(2-nitrophenyl)acetate is a biochemical used in proteomics research
Mode of Action
Biochemical Pathways
This compound is involved in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . Cyanoacetamide-N-derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They participate in reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
The result of the action of this compound is the formation of various organic heterocycles . These heterocycles are often biologically active and have potential applications in the development of chemotherapeutic agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cyanoacetylation of amines can be carried out under different reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(2-nitrophenyl)acetate typically involves the reaction of methyl cyanoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The use of automated systems and precise control of reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Major Products
Reduction: Methyl 2-cyano-2-(2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex molecules with extended conjugation or heterocyclic structures.
Scientific Research Applications
Methyl 2-cyano-2-(2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Lacks the nitro group and is less reactive in certain types of reactions.
2-Nitrobenzaldehyde: Contains the nitro group but lacks the cyano group, making it less versatile in some synthetic applications.
Methyl 2-cyano-3-(2-nitrophenyl)propanoate: Similar structure but with an additional carbon atom, leading to different reactivity and applications.
Uniqueness
Methyl 2-cyano-2-(2-nitrophenyl)acetate is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
IUPAC Name |
methyl 2-cyano-2-(2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXJMPKVCIXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381330 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-13-7 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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